6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 431891-56-4
VCID: VC7019513
InChI: InChI=1S/C18H14BrNO5/c1-23-15-6-4-12(9-16(15)24-2)20-17(21)13-8-10-7-11(19)3-5-14(10)25-18(13)22/h3-9H,1-2H3,(H,20,21)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC
Molecular Formula: C18H14BrNO5
Molecular Weight: 404.216

6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 431891-56-4

Cat. No.: VC7019513

Molecular Formula: C18H14BrNO5

Molecular Weight: 404.216

* For research use only. Not for human or veterinary use.

6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide - 431891-56-4

Specification

CAS No. 431891-56-4
Molecular Formula C18H14BrNO5
Molecular Weight 404.216
IUPAC Name 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C18H14BrNO5/c1-23-15-6-4-12(9-16(15)24-2)20-17(21)13-8-10-7-11(19)3-5-14(10)25-18(13)22/h3-9H,1-2H3,(H,20,21)
Standard InChI Key DBKLMFOHHDMZOK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC

Introduction

Chemical Identity and Structural Features

6-Bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide belongs to the coumarin (chromene) derivative class, which is renowned for its diverse biological activities. The molecule consists of a brominated 2-oxo-2H-chromene scaffold substituted at the 3-position with a carboxamide group linked to a 3,4-dimethoxyphenyl moiety.

PropertyValueSource Compound Analog
Molecular Weight~403.21 g/molCalculated from formula
Melting PointNot reported
SolubilityLikely polar aprotic solventsInferred from analogs

The bromine atom at the 6-position and methoxy groups on the phenyl ring significantly influence electronic distribution, potentially enhancing binding interactions in biological systems .

Synthetic Methodologies

General Synthesis of Chromene Carboxamides

The synthesis of chromene carboxamides typically involves a two-step process:

  • Formation of the chromene ester: Ethyl 2-oxo-2H-chromene-3-carboxylate is a common intermediate, synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters .

  • Amidation: The ester undergoes nucleophilic acyl substitution with primary or secondary amines. For example, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized by refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in ethanol .

Adaptation for Target Compound

To synthesize 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide:

  • Bromination: Introduce bromine at the 6-position of the chromene precursor before amidation. This step may use brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

  • Amine coupling: React 3,4-dimethoxyaniline with the brominated chromene ester. Optimal conditions (e.g., toluene reflux, 6–8 hours) would ensure high yields, as demonstrated in analogous syntheses .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals for related compounds provide a predictive framework:

  • ¹H NMR:

    • Aromatic protons: δ 6.87–8.87 ppm (chromene and phenyl rings) .

    • Methoxy groups: δ ~3.73 ppm (singlet, 6H for two -OCH₃ groups) .

    • Amide proton: δ ~8.74 ppm (t, J = 5.8 Hz) .

  • ¹³C NMR:

    • Carbonyl carbons: δ ~160–161 ppm (C=O groups) .

    • Methoxy carbons: δ ~55 ppm .

Mass Spectrometry (MS)

High-resolution MS would show a molecular ion peak at m/z 403.21 (for [M+H]⁺), with characteristic fragmentation patterns:

  • Loss of CO₂ (44 Da) from the carboxamide group.

  • Cleavage of the methoxy groups (-31 Da each) .

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey FeaturesBioactivity
6-Bromo-N-(2,4-dimethoxyphenyl)-... C₁₈H₁₄BrNO₅2,4-Dimethoxy substitutionNot explicitly reported
N-(4-Methoxyphenethyl)-2-oxo-... C₁₉H₁₇NO₄Phenethyl amine side chainAnti-austerity activity
6-Bromo-2-oxo-2H-chromene-4-carboxylic acid C₁₀H₅BrO₄Carboxylic acid at 4-positionIntermediate for further functionalization

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